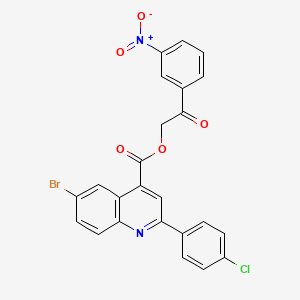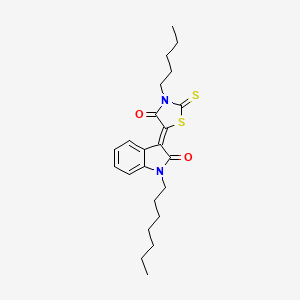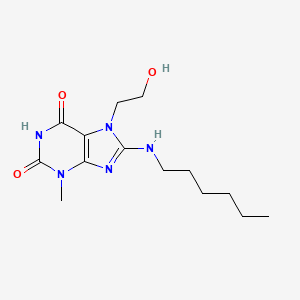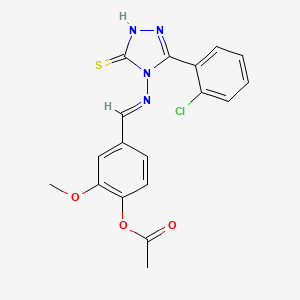
2-(3-Nitrophenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Nitrophenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique substituents, may exhibit interesting chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrophenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.
Introduction of Substituents: The 6-bromo and 2-(4-chlorophenyl) groups can be introduced via electrophilic aromatic substitution reactions.
Esterification: The carboxylic acid group at the 4-position can be esterified with 2-(3-nitrophenyl)-2-oxoethyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitrophenyl group can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas with a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2).
Substitution: Sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
Reduction of Nitro Group: Formation of 2-(3-aminophenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate.
Substitution of Bromine: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(3-Nitrophenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate may have several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific biological target. Generally, quinoline derivatives can interact with various enzymes, receptors, or DNA. The presence of the nitrophenyl, bromo, and chlorophenyl groups may enhance its binding affinity and specificity towards certain molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-Nitrophenyl)-2-oxoethyl 6-bromoquinoline-4-carboxylate
- 2-(3-Nitrophenyl)-2-oxoethyl 2-(4-chlorophenyl)quinoline-4-carboxylate
- 2-(3-Nitrophenyl)-2-oxoethyl 6-bromo-2-phenylquinoline-4-carboxylate
Uniqueness
The unique combination of substituents in 2-(3-Nitrophenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate may confer distinct chemical and biological properties compared to other quinoline derivatives. This could include enhanced reactivity, binding affinity, or biological activity.
Propiedades
Número CAS |
355420-60-9 |
|---|---|
Fórmula molecular |
C24H14BrClN2O5 |
Peso molecular |
525.7 g/mol |
Nombre IUPAC |
[2-(3-nitrophenyl)-2-oxoethyl] 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C24H14BrClN2O5/c25-16-6-9-21-19(11-16)20(12-22(27-21)14-4-7-17(26)8-5-14)24(30)33-13-23(29)15-2-1-3-18(10-15)28(31)32/h1-12H,13H2 |
Clave InChI |
KHRZMUBPLLDUKI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)COC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{[(E)-(2,5-Dimethoxyphenyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12041568.png)
![N-(2-{[(2E)-2-(1,3-Benzodioxol-5-ylmethylene)hydrazino]carbonyl}phenyl)-4-chlorobenzenesulfonamide](/img/structure/B12041575.png)
![N-(2,6-dimethylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12041582.png)

![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B12041600.png)
![[4-[(E)-[[2-(2-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-fluorobenzoate](/img/structure/B12041606.png)

![6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid (2-butyl-4-oxo-4H-quinazolin-3-yl)-amide](/img/structure/B12041631.png)

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12041640.png)


